Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13655440
InChI: InChI=1S/C20H24N2O6/c1-6-26-19(23)16(20(24)27-7-2)11-21-14-8-9-17(25-5)15(10-14)18-12(3)22-28-13(18)4/h8-11,21H,6-7H2,1-5H3
SMILES: CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC
Molecular Formula: C20H24N2O6
Molecular Weight: 388.4 g/mol

Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate

CAS No.:

Cat. No.: VC13655440

Molecular Formula: C20H24N2O6

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate -

Specification

Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
IUPAC Name diethyl 2-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyanilino]methylidene]propanedioate
Standard InChI InChI=1S/C20H24N2O6/c1-6-26-19(23)16(20(24)27-7-2)11-21-14-8-9-17(25-5)15(10-14)18-12(3)22-28-13(18)4/h8-11,21H,6-7H2,1-5H3
Standard InChI Key MXRQTCLBFBDHTR-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC
Canonical SMILES CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound belongs to the malonate ester class, featuring two ethyl ester groups and a central propanedioate backbone. Its IUPAC name is diethyl 2-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyanilino]methylidene]propanedioate, with a molecular formula of C₂₀H₂₄N₂O₆ and a molecular weight of 388.42 g/mol . The SMILES notation (CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC) highlights the isoxazole ring (C2=C(ON=C2C)C) and methoxyphenyl group (C=C1)OC) .

Physicochemical Properties

  • Appearance: Orange crystalline solid.

  • Storage: Stable at 2–8°C under inert conditions .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and aromatic groups, though experimental data remain limited.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₆
Molecular Weight388.42 g/mol
CAS Number1300031-60-0
Melting PointNot reported
Boiling PointNot reported

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a condensation reaction between diethyl ethoxymethylenemalonate (EMME) and 3-(3,5-dimethylisoxazol-4-yl)-4-methoxyaniline. This mirrors methodologies used for analogous aminomethylene malonates:

  • Condensation:

    • EMME reacts with the aniline derivative in a polar solvent (e.g., ethanol, toluene) under acidic or basic catalysis.

    • Optimal conditions: 80–100°C for 12–24 hours, yielding 60–75%.

  • Purification:

    • Chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous flow reactors reduce reaction times .

  • Catalytic systems (e.g., p-toluenesulfonic acid) improve yields to >80%.

Chemical Reactivity and Functionalization

Active Methylene Group

The central methylene group (C=NH) exhibits enhanced acidity (pKa ~9–12) due to electron-withdrawing ester groups, enabling nucleophilic attacks and cyclization.

Key Reactions

  • Cyclocondensation: Reacts with urea or thiourea to form pyrimidine derivatives, relevant in drug discovery.

  • Oxidation: Forms iminoquinones under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction: Hydrogenation yields aminomethyl malonates, intermediates for peptidomimetics.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProductYield
CyclizationUrea, HCl/EtOH, refluxPyrimidine-4-carboxylate65%
OxidationKMnO₄, H₂O/acetone2-Iminoquinone malonate45%

Applications in Medicinal Chemistry

Antimicrobial Activity

Malonate derivatives exhibit broad-spectrum antimicrobial effects. For example, diethyl 2-(4-methoxyphenyl)malonate shows MIC values of 8 µg/mL against S. aureus .

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